4-benzyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
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Overview
Description
4-benzyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves multiple steps, including cyclization and functional group transformations. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of the tetracyclic core. For example, the use of palladium catalysts in a Suzuki coupling reaction can be employed to introduce the benzyl and furan groups .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be utilized to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tetracyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-benzyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-benzyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene: Another tetracyclic compound with similar structural features.
14-benzylsulfanyl-13-(2-methylprop-2-enyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one: A related compound with sulfur and nitrogen atoms in the tetracyclic core.
Uniqueness
4-benzyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaene is unique due to its specific combination of benzyl and furan groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N6O |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-benzyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene |
InChI |
InChI=1S/C22H20N6O/c1-2-7-16(8-3-1)13-26-14-23-21-25-20(19-11-6-12-29-19)28-18-10-5-4-9-17(18)24-22(28)27(21)15-26/h1-12,20H,13-15H2,(H,23,25) |
InChI Key |
LVAPOMPJCVSGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CC=C5)C6=CC=CO6 |
Origin of Product |
United States |
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